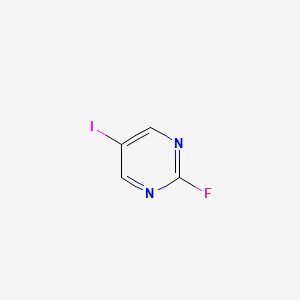

2-Fluoro-5-iodopyrimidine

説明

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal and Agrochemical Sciences

The pyrimidine framework is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. ignited.iniomcworld.com This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry. ignited.inmdpi.com These compounds exhibit a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. ignited.iniomcworld.commdpi.comtandfonline.com The versatility of the pyrimidine scaffold allows for structural modifications that can fine-tune the biological activity of a molecule, leading to the development of potent and selective drugs. mdpi.commdpi.com

In the realm of agrochemical sciences, pyrimidine derivatives have also proven to be of immense value. ontosight.aiaphrc.orgwipo.int They are utilized in the formulation of herbicides, insecticides, and fungicides, contributing to enhanced crop protection and agricultural productivity. ontosight.aichemimpex.comekb.eg The ability to introduce various functional groups onto the pyrimidine ring enables the creation of agrochemicals with improved efficacy and more favorable environmental profiles. chemimpex.comchemimpex.com

Overview of Halogenation Strategies in Heterocyclic Synthesis

Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental transformation in organic synthesis. mdpi.comnumberanalytics.com Halogens can significantly alter the physical and chemical properties of a compound, influencing its reactivity, lipophilicity, and metabolic stability. numberanalytics.com In heterocyclic synthesis, halogenation is a key strategy for creating diverse and complex molecules. mdpi.com

Several methods exist for the halogenation of heterocyclic compounds, including electrophilic halogenation, nucleophilic halogenation, and radical halogenation. numberanalytics.commountainscholar.org The choice of halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity and stereoselectivity. mdpi.comnumberanalytics.comwuxibiology.com For instance, the use of N-halosuccinimides (NCS, NBS, NIS) is a common method for the selective halogenation of electron-rich heterocycles. numberanalytics.com More recent strategies involve the use of hypervalent iodine reagents, which offer mild and environmentally friendly alternatives for halogenation. rsc.org The development of new and efficient halogenation methods continues to be an active area of research, driven by the need for novel building blocks for drug discovery and materials science. mdpi.commountainscholar.org

Specific Research Focus: 2-Fluoro-5-iodopyrimidine as a Versatile Synthetic Intermediate

Within the broad class of halogenated pyrimidines, this compound has emerged as a particularly valuable and versatile synthetic intermediate. chemimpex.comnih.govpmarketresearch.com Its structure, featuring both a fluorine and an iodine atom at distinct positions on the pyrimidine ring, allows for a range of selective chemical transformations. The fluorine atom can influence the electronic properties of the ring and participate in specific interactions, while the iodine atom serves as an excellent leaving group and a handle for various cross-coupling reactions. chemimpex.comsigmaaldrich.com

This unique combination of reactive sites makes this compound a key building block in the synthesis of complex molecules with potential applications in both medicinal and agrochemical research. chemimpex.comchemimpex.comarchivemarketresearch.com Its utility in constructing novel compounds for drug discovery, particularly in the development of targeted therapies, is an area of active investigation. chemimpex.comarchivemarketresearch.commdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C4H2FIN2 |

| Molecular Weight | 223.97 g/mol |

| CAS Number | 697300-79-1 |

| Appearance | Pale yellow solid |

| Melting Point | 35 - 36 °C |

Research Findings on this compound

Detailed research has highlighted the utility of this compound in various synthetic applications. The differential reactivity of the C-F and C-I bonds is a key feature that chemists exploit. The C-I bond is significantly more reactive towards metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 5-position of the pyrimidine ring.

For example, in the synthesis of certain kinase inhibitors, the iodine atom of this compound is selectively displaced in a Suzuki coupling reaction with a boronic acid derivative, leaving the fluorine atom intact. mdpi.com This fluorine atom can then play a crucial role in the biological activity of the final molecule through specific hydrogen bonding interactions with the target protein.

Furthermore, the 2-fluoro substituent can activate the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) at the 4- or 6-positions, although this generally requires more forcing conditions than the cross-coupling at the 5-position. This orthogonal reactivity allows for a stepwise and controlled functionalization of the pyrimidine core, making this compound a highly valuable tool for the construction of complex, polysubstituted pyrimidine derivatives.

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-5-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIN2/c5-4-7-1-3(6)2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFADBWJBWUPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697227 | |

| Record name | 2-Fluoro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697300-79-1 | |

| Record name | 2-Fluoro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 5 Iodopyrimidine

Direct Halogenation Approaches for 2-Fluoropyrimidines

Direct halogenation of a pre-existing 2-fluoropyrimidine (B1295296) ring is a straightforward strategy for the synthesis of 2-Fluoro-5-iodopyrimidine. This approach relies on the regioselective introduction of an iodine atom at the C5 position and potentially the introduction of the fluorine at the C2 position.

Regioselective Iodination Techniques

The introduction of an iodine atom at the C5 position of a 2-fluoropyrimidine precursor can be achieved through electrophilic iodination. The pyrimidine (B1678525) ring is generally electron-deficient; however, the C5 position is the most susceptible to electrophilic attack. Various iodinating agents can be employed for this transformation. A common and effective method involves the use of N-iodosuccinimide (NIS) in an appropriate solvent. researchgate.net Another approach utilizes molecular iodine (I₂) in the presence of an oxidizing agent or a strong acid to generate a more electrophilic iodine species. nih.gov For instance, the combination of iodine and sodium nitrite (B80452) has been reported for the regioselective 5-iodination of pyrimidine bases and their corresponding nucleosides. heteroletters.org

| Reagent System | Substrate | Conditions | Yield (%) | Reference |

| N-Iodosuccinimide (NIS) | 2-Fluoropyrimidine | DMF, rt | Moderate to Good | researchgate.net |

| I₂ / NaNO₂ | Uracil | Acetonitrile, 30°C | High | heteroletters.org |

| I₂ / Oxidant | 2-Fluoropyrimidine | Various | Variable | nih.gov |

This table presents generalized conditions and expected yields based on analogous reactions. Specific yields for 2-fluoropyrimidine may vary.

Ortho-Fluorination Strategies

The direct C-H fluorination of a 5-iodopyrimidine (B189635) precursor ortho to the iodine atom (at the C2 and C6 positions) presents a significant challenge due to the electron-deficient nature of the pyrimidine ring. However, advances in C-H activation and electrophilic fluorination have opened avenues for such transformations. Electrophilic fluorinating agents, often containing an N-F bond, are employed for this purpose. wikipedia.org Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful electrophilic fluorine sources that can fluorinate a range of substrates. mdpi.com The regioselectivity of such reactions on a 5-iodopyrimidine would be influenced by the directing effects of both the pyrimidine nitrogens and the iodo substituent.

| Fluorinating Agent | Substrate | Catalyst/Conditions | Expected Product(s) | Reference |

| Selectfluor® | 5-Iodopyrimidine | Metal catalyst or strong acid | Mixture of 2-fluoro- and 6-fluoro-5-iodopyrimidine | wikipedia.orgmdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | 5-Iodopyrimidine | Transition metal catalyst | Mixture of 2-fluoro- and 6-fluoro-5-iodopyrimidine | wikipedia.org |

This table outlines potential strategies; achieving high regioselectivity for the 2-position remains a synthetic challenge.

Cross-Coupling Reactions in the Synthesis of Functionalized Pyrimidines

Cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds and can be applied to the synthesis of this compound, typically by starting with a dihalogenated pyrimidine and selectively functionalizing one position.

Palladium-Catalyzed Amination and Arylation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This methodology can be applied to a precursor like 2-chloro-5-iodopyrimidine (B183918) to introduce an amino group at the 2-position. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and selectivity. jk-sci.comwuxiapptec.com Similarly, the Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. youtube.com This can be used to introduce an aryl group at a specific position on the pyrimidine ring.

Table for Palladium-Catalyzed Amination of 2-Chloro-5-iodopyrimidine (Hypothetical Data)

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 85 |

| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 92 |

This table provides illustrative examples of potential reaction conditions and expected outcomes.

Copper-Catalyzed Carbon-Nitrogen Bond Formation

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Goldberg reaction, provides an alternative to palladium-catalyzed methods for the amination of aryl halides. rsc.orgorganic-chemistry.org These reactions are particularly useful for the coupling of N-heterocycles and amides. mdpi.com In the context of synthesizing derivatives of this compound, a copper catalyst could be used to couple an amine with a 2-halo-5-iodopyrimidine precursor. The choice of ligand, often a diamine or an amino acid, is critical for the success of these reactions.

| Amine/Amide | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Imidazole | CuI | L-Proline | K₂CO₃ | DMSO | 120 |

| Benzamide | CuBr | DMEDA | K₃PO₄ | Dioxane | 110 |

| Pyrrolidine | Cu(OAc)₂ | Phenanthroline | Cs₂CO₃ | Toluene | 130 |

This table outlines general conditions for copper-catalyzed C-N bond formation.

Nickel/Titanium/Photoredox Catalysis for Regioselective Cross-Electrophile Coupling

Modern synthetic methods offer powerful alternatives to traditional cross-coupling reactions. Nickel-catalyzed reductive cross-coupling reactions can join two different electrophiles, such as an aryl halide and an alkyl halide. rsc.org This approach could be envisioned for the functionalization of a dihalopyrimidine precursor. Nickel catalysis is also effective for asymmetric reductive cross-coupling reactions. nih.govnih.gov Titanium-mediated reactions are also emerging as valuable tools in organic synthesis.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions. mdpi.com This methodology can be used to generate radical intermediates that can participate in various bond-forming reactions, including the introduction of fluorine-containing groups. mdpi.com For instance, a photoredox-catalyzed process could potentially be developed for the direct fluorination or iodination of a pyrimidine substrate.

| Catalysis Type | Reaction | Key Features |

| Nickel Catalysis | Reductive Cross-Electrophile Coupling | Couples two different electrophiles. |

| Titanium Catalysis | Multicomponent Coupling | Can be used to construct heterocyclic rings. |

| Photoredox Catalysis | Radical-mediated transformations | Mild reaction conditions, high functional group tolerance. |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the functionalization of electron-deficient heterocyclic systems like pyrimidine. The presence of two distinct halogen atoms, fluorine and iodine, on the pyrimidine ring of this compound introduces a competitive element to these reactions, demanding a sophisticated understanding of reactivity and selectivity.

Competitive Substitution of Halogen Atoms (Iodine vs. Fluorine)

In SNAr reactions on halosubstituted pyrimidines, the identity of the halogen atom significantly influences the reaction's course. The reactivity is a balance between two key factors: the ability of the halogen to activate the ring towards nucleophilic attack through its inductive effect and its competence as a leaving group.

Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect. libretexts.org This effect polarizes the carbon-fluorine bond, rendering the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. libretexts.org Conversely, iodine is a much better leaving group than fluorine because the larger iodide ion can better stabilize the negative charge. pearson.com The carbon-iodine bond is also significantly weaker than the carbon-fluorine bond, making it easier to break. libretexts.org

This dichotomy leads to a competitive scenario. While the C-2 position is activated by the fluorine atom, the C-5 position has a superior leaving group. The outcome of a nucleophilic attack often depends on the specific reaction conditions and the nature of the nucleophile. In many cases, reductive dehalogenation can compete with SNAr, particularly with bulky amine nucleophiles and iodine as the halogen, whereas this is not observed with fluorine or chlorine. rsc.org This suggests that under certain conditions, the iodine atom is more labile. However, the strong activation provided by the fluorine atom at the C-2 position often directs nucleophilic attack to that site, leading to the displacement of the fluoride (B91410) ion, despite it being a poorer leaving group.

Ligand and Solvent Effects on SNAr Selectivity

The selectivity of SNAr reactions on this compound is profoundly influenced by the reaction medium and the presence of any catalytic species. Solvents play a crucial role in stabilizing intermediates and solvating the nucleophile, which can alter its reactivity.

Dipolar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile are commonly employed for SNAr reactions. d-nb.info These solvents are effective at solvating cations while leaving the anionic nucleophile relatively "bare," thereby enhancing its nucleophilicity. d-nb.info In contrast, protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, creating a solvent shell that diminishes its reactivity and slows the reaction rate. reddit.comresearchgate.net However, protic solvents can also assist in the departure of the leaving group by stabilizing the forming anion. rsc.org

The choice of solvent can thus tip the balance in the competitive substitution between fluorine and iodine. A solvent that strongly enhances nucleophilicity might favor attack at the more electrophilic C-2 position, while a solvent that excels at stabilizing the leaving group could potentially favor substitution at the C-5 position. While many SNAr reactions proceed without catalysts, "aromatic Finkelstein reactions" to substitute chlorides or bromides with iodide can be catalyzed by copper(I) iodide with diamine ligands or nickel bromide with tri-n-butylphosphine. wikipedia.org Such catalytic systems could potentially be adapted to influence selectivity in di-halogenated systems. Furthermore, running SNAr reactions at elevated temperatures under pressure, often facilitated by microwave heating or continuous flow reactors, can increase reaction rates in less conventional solvents. acsgcipr.org

| Solvent Type | General Effect on Nucleophile | Effect on Leaving Group | Typical Impact on SNAr Rate | Examples |

|---|---|---|---|---|

| Dipolar Aprotic | Weakly solvates (enhances reactivity) | Weakly solvates | Generally Fast | DMSO, DMF, Acetonitrile |

| Polar Protic | Strongly solvates via H-bonding (reduces reactivity) | Strongly solvates (assists departure) | Generally Slow | Water, Ethanol, Methanol |

| Non-Polar | Poor solubility for ionic nucleophiles | Poorly solvates | Very Slow / Ineffective | Toluene, Hexane |

Multi-Step Synthetic Routes from Precursors

The synthesis of this compound is often achieved through multi-step sequences starting from more readily available pyrimidine derivatives. These routes allow for the precise and regioselective introduction of the desired halogen substituents.

Preparation from Substituted Pyrimidine Derivatives

A common strategy for synthesizing functionalized pyrimidines involves starting with a pre-existing pyrimidine core and modifying its substituents. mdpi.com For instance, a synthetic route to this compound can begin with a precursor like 2,4-dichloro-5-fluoropyrimidine. Through selective reduction, one of the chlorine atoms can be removed to yield 2-chloro-5-fluoropyrimidine. google.com This intermediate can then undergo further transformation to introduce the iodine at the 5-position and replace the chlorine at the 2-position, although the direct conversion to the target compound from this specific intermediate is less commonly detailed.

Another versatile approach begins with aminopyrimidines. For example, 2-amino-5-fluoropyrimidine can serve as a starting material. The amino group can be converted into a fluorine via a diazotization reaction (e.g., using sodium nitrite in hydrogen fluoride-pyridine), and the iodine can be introduced at the 5-position through electrophilic iodination.

The de novo synthesis of the pyrimidine ring, which involves constructing the ring from acyclic precursors like β-dicarbonyl compounds and amidines, is a fundamental method for producing the initial pyrimidine scaffolds that can then be further functionalized. mdpi.comcreative-proteomics.com

Halogen Exchange Reactions for Iodine Introduction

Halogen exchange reactions, particularly the Finkelstein reaction, provide a powerful method for introducing iodine onto an aromatic ring. wikipedia.orgmanac-inc.co.jp This SN2-type reaction involves treating an alkyl or aryl chloride or bromide with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. wikipedia.orgmanac-inc.co.jp The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide from the acetone. wikipedia.org

In the context of this compound synthesis, a precursor such as 2-Fluoro-5-bromopyrimidine could be subjected to a Finkelstein-type reaction. While classic Finkelstein reactions are less effective for unactivated aryl halides, catalyzed versions ("aromatic Finkelstein reaction") can facilitate this exchange. wikipedia.org This method allows for the late-stage introduction of iodine, which can be advantageous in a multi-step synthesis. This approach is a key strategy for converting more readily accessible chloro- and bromo-derivatives into the corresponding iodides. manac-inc.co.jp

| Feature | Description | Typical Reagents | Driving Force |

|---|---|---|---|

| Reaction Name | Finkelstein Reaction | NaI, KI | Precipitation of NaCl/NaBr in acetone |

| Substrate | Alkyl/Aryl Chlorides or Bromides | R-Cl, R-Br | Higher reactivity of C-I bond formation |

| Aromatic Substrates | Requires catalysis (e.g., Cu(I) or Ni) | CuI/diamine, NiBr₂/phosphine | Catalyst facilitates difficult substitution |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of chemical compounds, including active pharmaceutical ingredients (APIs). mdpi.comnih.gov This methodology offers significant advantages over traditional batch processing, such as enhanced heat transfer, precise control over reaction parameters, improved safety when handling hazardous reagents, and straightforward scalability. nih.govflinders.edu.au

The synthesis of this compound and its derivatives can benefit greatly from flow chemistry. For instance, SNAr reactions, which are central to the functionalization of the pyrimidine ring, can be performed in flow reactors at high temperatures and pressures, significantly accelerating reaction rates. acsgcipr.org This allows for the use of a wider range of solvents and can improve yields and selectivity. acsgcipr.org

Chemical Transformations and Reactivity Profiling of 2 Fluoro 5 Iodopyrimidine

Regioselectivity Studies in Amination Reactions

Amination of the 2-fluoro-5-iodopyrimidine core is a critical transformation for introducing nitrogen-based functional groups. The presence of two potential leaving groups, fluoride (B91410) and iodide, raises important questions of regioselectivity.

In nucleophilic aromatic substitution (SNAr) reactions, the substitution of the fluorine atom at the C2 position is generally favored over the iodine atom at the C5 position. The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of both the adjacent ring nitrogen atoms and the fluorine atom itself. While iodine is typically a better leaving group than fluorine, the activation of the C2 position is the dominant factor in determining the outcome of SNAr amination reactions.

Conversely, in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig reaction, the selectivity is reversed. These reactions proceed via a different mechanism involving oxidative addition of the palladium catalyst to the carbon-halogen bond. The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition than the strong carbon-fluorine bond. Consequently, palladium-catalyzed aminations selectively occur at the C5 position, leaving the C2-fluorine bond intact. This orthogonal reactivity between SNAr and palladium-catalyzed aminations provides a powerful strategy for the selective functionalization of the this compound scaffold.

The regioselectivity of amination reactions is governed by a combination of steric and electronic factors.

Electronic Factors: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex. The stability of this intermediate is crucial. For this compound, attack at the C2 position is electronically favored because the negative charge of the intermediate can be delocalized onto the adjacent electronegative nitrogen atoms. The fluorine atom further stabilizes this intermediate through its inductive electron-withdrawing effect. Attack at the C5 position is less favored as it lacks this level of activation and stabilization.

Steric Factors: The steric hindrance around the reaction center can also influence the regioselectivity. However, in the case of this compound, the steric environments around the C2 and C5 positions are not significantly different, especially with smaller amine nucleophiles. Therefore, electronic factors are the primary drivers of regioselectivity in SNAr aminations. In catalyzed reactions like the Buchwald-Hartwig amination, the steric bulk of the phosphine (B1218219) ligands on the palladium catalyst can play a role, but the inherent reactivity difference between the C-I and C-F bonds remains the controlling factor. rsc.orgrsc.org

Cross-Coupling Reactivity with Various Nucleophiles and Electrophiles

The iodine atom at the C5 position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen and carbon-carbon bonds.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and has been successfully applied to this compound. organic-chemistry.orgwikipedia.org This reaction demonstrates high chemoselectivity for the C-I bond over the C-F bond. By employing a palladium catalyst, typically in combination with a suitable phosphine ligand and a base, various primary and secondary amines can be coupled at the C5 position. This selectivity allows for the synthesis of 5-amino-2-fluoropyrimidine derivatives, which can be further functionalized at the C2 position via SNAr if desired.

Table 1: Examples of Buchwald-Hartwig Amination of this compound

| Amine Nucleophile | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 85 |

| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 92 |

| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 88 |

The C5-iodide is also amenable to various C-C bond-forming reactions.

Grignard Exchange Reactions: The iodine atom can be readily exchanged with magnesium using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) to form a pyrimidyl Grignard reagent. sigmaaldrich.comrsc.org This transformation typically occurs at low temperatures and is highly selective for the C-I bond. The resulting organometallic intermediate can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, esters) to introduce new carbon-based substituents at the C5 position. This method avoids harsh conditions and is tolerant of many functional groups. sigmaaldrich.comresearchgate.net

Sonogashira Coupling: The Sonogashira reaction provides an efficient route to couple terminal alkynes with aryl halides. wikipedia.orglibretexts.org When applied to this compound, the reaction proceeds selectively at the C5 position. nih.gov This palladium- and copper-co-catalyzed reaction is robust and allows for the introduction of various alkynyl groups, which are valuable synthons for further chemical modifications. organic-chemistry.org

Table 2: Examples of C-C Bond Formation with this compound

| Reaction Type | Coupling Partner/Electrophile | Catalyst/Reagent | Product | Yield (%) |

|---|---|---|---|---|

| Grignard Exchange | Benzaldehyde | 1. i-PrMgCl·LiCl 2. PhCHO | (2-Fluoropyrimidin-5-yl)(phenyl)methanol | 78 |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 2-Fluoro-5-(phenylethynyl)pyrimidine | 95 |

| Sonogashira Coupling | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | 2-Fluoro-5-((trimethylsilyl)ethynyl)pyrimidine | 91 |

Beyond substitution at the halogenated centers, functionalization can also be directed to the C-H positions of the pyrimidine (B1678525) ring, although this is more challenging. Directed ortho-metalation (DoM) strategies can potentially be employed. For instance, after substitution at the C5 position with a directing group, it might be possible to deprotonate the C4 or C6 position using a strong base like lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMPMgCl·LiCl), followed by quenching with an electrophile. sigmaaldrich.com However, the electronic nature of the 2-fluoropyrimidine (B1295296) ring generally makes C-H bonds less acidic and requires carefully optimized conditions to achieve regioselective functionalization without competing side reactions.

Mechanistic Investigations of Key Reactions

The chemical versatility of this compound makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Understanding the mechanisms of its key reactions is crucial for optimizing reaction conditions and achieving desired chemical transformations. This section delves into the mechanistic details of reactions catalyzed by transition metals, which are pivotal in the functionalization of the this compound scaffold.

Role of Catalysts (e.g., Cu(I), Pd) in Reaction Pathways

Transition metal catalysts, particularly those based on palladium (Pd) and copper (Cu), play a fundamental role in the activation and functionalization of the C-I bond in this compound. These catalysts facilitate a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyrimidine ring.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are extensively used for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound. The general catalytic cycle for these reactions, while tailored to the specific transformation, follows a common sequence of elementary steps:

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. This step is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate. wikipedia.orglibretexts.org The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes this step facile. nrochemistry.com

Transmetalation (for Suzuki and Sonogashira Reactions) or Amine Coordination/Deprotonation (for Buchwald-Hartwig Amination):

In the Suzuki coupling , a boronic acid or ester, activated by a base, undergoes transmetalation with the palladium(II) complex. organic-chemistry.orgnrochemistry.com The organic group from the boron reagent replaces the iodide on the palladium center.

In the Sonogashira coupling , a terminal alkyne reacts with the palladium(II) complex. In the presence of a copper(I) co-catalyst, a copper acetylide is formed, which then undergoes transmetalation with the palladium complex. nrochemistry.comwikipedia.org In copper-free variants, the alkyne is activated by the base and coordinates to the palladium center. kirj.ee

In the Buchwald-Hartwig amination , an amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.orgorganic-chemistry.orgchemeurope.com

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new C-C or C-N bond and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. nrochemistry.comnih.gov

The table below outlines the key mechanistic steps for these palladium-catalyzed reactions with this compound.

| Reaction Type | Key Mechanistic Steps | Catalyst/Reagents |

| Suzuki Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) catalyst, Boronic acid/ester, Base |

| Sonogashira Coupling | Oxidative Addition, Transmetalation (via Cu-acetylide or direct), Reductive Elimination | Pd(0) catalyst, Terminal alkyne, Base, Cu(I) co-catalyst (optional) |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination, Deprotonation, Reductive Elimination | Pd(0) catalyst, Amine, Base |

Role of Copper(I) in Reaction Pathways:

Computational Chemistry and Quantum Chemical Calculations for Reaction Optimization

Computational chemistry and quantum chemical calculations have become indispensable tools for the mechanistic investigation and optimization of chemical reactions involving molecules like this compound. These theoretical methods provide detailed insights into reaction pathways, transition states, and the electronic properties of reactants, intermediates, and catalysts, which are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying organic reactions. ijcce.ac.irnih.gov DFT calculations can be employed to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This allows for the identification of the rate-determining step and the validation of proposed mechanistic cycles, such as those in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net

Optimize Reaction Conditions: Computational models can predict how changes in catalysts, ligands, solvents, and other reaction parameters will affect the reaction rate and selectivity. For example, the activation energies for the oxidative addition step in a Suzuki coupling with different phosphine ligands on the palladium catalyst can be calculated to identify the most efficient ligand. ijcce.ac.ir

Predict Reactivity and Selectivity: Quantum chemical descriptors can be used to understand the reactivity of this compound. Calculations of molecular orbitals (e.g., HOMO and LUMO) and charge distributions can explain the regioselectivity of reactions and the influence of the fluorine and iodine substituents on the electronic properties of the pyrimidine ring.

The following conceptual table illustrates how DFT calculations can be used to guide the optimization of a Sonogashira coupling reaction of this compound.

| Parameter Studied | Computational Data Generated | Implication for Reaction Optimization |

| Palladium Ligand | Activation energy (ΔG‡) for oxidative addition and reductive elimination | Ligands that lower the energy barriers of key steps are predicted to be more effective, leading to higher reaction rates and yields. |

| Solvent Effects | Solvation energies of intermediates and transition states | The choice of solvent can be optimized to stabilize key transition states, thereby accelerating the reaction. |

| Base Strength | Energy profile of the alkyne deprotonation step | Calculations can help in selecting a base that is strong enough to efficiently deprotonate the alkyne without causing undesirable side reactions. |

By leveraging these computational tools, chemists can design more efficient and selective synthetic routes to novel derivatives of this compound, reducing the need for extensive empirical screening of reaction conditions. youtube.comnih.gov

Derivatization Strategies for Enhanced Bioactivity

This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential biological activities. The strategic introduction of various functional groups at the 5-position, and potentially at the 2-position through nucleophilic aromatic substitution, allows for the modulation of the molecule's physicochemical properties and its interaction with biological targets. The pyrimidine core itself is a well-established pharmacophore found in numerous drugs and bioactive molecules. nih.govorientjchem.org

Derivatization strategies often focus on creating libraries of compounds for screening against various biological targets, including enzymes and receptors implicated in diseases such as cancer and microbial infections. The structure-activity relationship (SAR) is then studied to identify key structural features responsible for the observed biological activity. researchgate.netfrontiersin.orgmdpi.com

Common derivatization approaches for scaffolds like this compound include:

Palladium-Catalyzed Cross-Coupling Reactions: As discussed previously, Suzuki, Sonogashira, and Buchwald-Hartwig reactions are powerful tools for introducing a diverse range of substituents at the 5-position. These can include aryl, heteroaryl, alkyl, alkynyl, and amino groups, each capable of forming different interactions with a biological target.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce further diversity into the molecular structure.

The following table summarizes examples of how the derivatization of pyrimidine-based structures can lead to enhanced bioactivity, providing a rationale for the derivatization of this compound.

| Derivative Class | Synthetic Strategy | Observed Bioactivity | Structure-Activity Relationship (SAR) Insights |

| Pyrido[2,3-d]pyrimidines | Condensation reactions | Potent cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) and PIM-1 kinase inhibition. rsc.org | The nature and position of substituents on the fused ring system significantly influence the cytotoxic and inhibitory activity. rsc.org |

| Thiazolo[4,5-d]pyrimidines | Cyclization of substituted pyrimidines | Antiproliferative activity against various human cancer cell lines. wjarr.com | The presence of specific aryl and amino groups at defined positions is crucial for potent anticancer effects. |

| 5-Substituted Pyrimidines | Various synthetic methods | Antifungal activity. wjarr.com | A 5-bromo-2-fluoro-N-phenylbenzamide derivative showed excellent antifungal activity, highlighting the potential of halogenated substituents at the 5-position. wjarr.com |

| Isatin-Pyrimidine Hybrids | Condensation of 2-hydrazinylpyrimidines with isatin (B1672199) derivatives | Anticancer activity. nih.gov | The combination of the pyrimidine and isatin scaffolds leads to hybrid molecules with enhanced cytotoxic effects. |

The derivatization of this compound is a promising strategy for the discovery of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for a wide range of chemical modifications. nih.gov Systematic exploration of the chemical space around this scaffold, guided by SAR studies, is likely to yield new compounds with significant biological and pharmacological potential. nih.gov

Applications of 2 Fluoro 5 Iodopyrimidine in Pharmaceutical and Agrochemical Research

Role as a Key Intermediate in Drug Discovery and Development

The strategic placement of two different halogen atoms on the pyrimidine (B1678525) core of 2-fluoro-5-iodopyrimidine allows for selective and sequential functionalization through a variety of cross-coupling reactions. This differential reactivity is a cornerstone of its utility as a key intermediate, enabling the construction of diverse and complex molecules with potential therapeutic applications.

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the molecular architecture of a wide array of therapeutic agents, including anticancer and antiviral drugs. This compound serves as a crucial starting material for the synthesis of novel pharmaceutical agents by providing a platform for the introduction of various substituents onto the pyrimidine ring. The fluorine atom can be displaced by nucleophiles, while the iodine atom is amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Negishi, and Buchwald-Hartwig amination reactions.

This dual reactivity allows for the systematic and controlled elaboration of the pyrimidine core, leading to the generation of new chemical entities with tailored pharmacological profiles. For instance, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the 5-position, a common strategy in the development of kinase inhibitors. Similarly, the Sonogashira coupling enables the installation of alkyne moieties, which can serve as handles for further chemical modifications or as integral components of the final drug candidate. The Buchwald-Hartwig amination provides a direct route to introduce amino substituents, a key feature in many biologically active compounds.

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrimidine nucleus is a prime example of such a scaffold. This compound is an ideal starting point for the construction of compound libraries based on the pyrimidine privileged scaffold.

Diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) are two prominent strategies that leverage the reactivity of intermediates like this compound. In DOS, the goal is to generate a collection of structurally diverse and complex molecules from a common starting material. The orthogonal reactivity of the fluorine and iodine atoms in this compound allows for a branching synthetic pathway, where different functional groups can be introduced in a controlled manner, leading to a wide array of molecular skeletons.

In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized to produce a high-affinity lead compound. This compound can be used to generate a library of pyrimidine-based fragments with diverse substitutions at the 2- and 5-positions. These fragments can then be screened against various biological targets to identify initial hits for further development.

The ability to perform sequential and selective cross-coupling reactions on the this compound core enables the systematic exploration of the chemical space around the pyrimidine scaffold. This, in turn, facilitates the generation of large and diverse compound libraries, significantly accelerating the process of identifying novel drug candidates.

| Reaction Type | Coupling Partner | Typical Catalyst | Bond Formed | Position of Functionalization |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | Palladium complexes | C-C | 5-position (Iodine) |

| Sonogashira | Terminal alkynes | Palladium/Copper complexes | C-C (alkyne) | 5-position (Iodine) |

| Negishi | Organozinc reagents | Palladium or Nickel complexes | C-C | 5-position (Iodine) |

| Buchwald-Hartwig | Amines | Palladium complexes | C-N | 5-position (Iodine) |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Base | C-N, C-O | 2-position (Fluorine) |

Development of Radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging

The incorporation of positron-emitting or gamma-emitting radionuclides into biologically active molecules allows for their non-invasive visualization and quantification in living organisms using PET and SPECT imaging, respectively. This compound and its derivatives have proven to be valuable precursors in the synthesis of radiotracers for a range of biomedical applications.

Fluorine-18 ([18F]) is the most commonly used radionuclide for PET imaging due to its favorable decay characteristics, including a relatively short half-life of 109.8 minutes and low positron energy. The synthesis of [18F]-labeled radiotracers often involves the late-stage introduction of the [18F]fluoride ion into a precursor molecule. The presence of the iodine atom in this compound provides a convenient handle for the introduction of [18F] through radiofluorination reactions.

One common strategy involves the use of a diaryliodonium salt precursor, which can be synthesized from the corresponding 5-iodopyrimidine (B189635) derivative. The [18F]fluoride ion can then displace the diaryliodonium group to form the desired [18F]-fluorinated pyrimidine. Another approach is the nucleophilic substitution of a suitable leaving group, such as a nitro group or a trimethylammonium group, at the 2-position of the pyrimidine ring with [18F]fluoride.

The development of efficient and rapid [18F]-radiolabeling methods is crucial for the routine production of PET tracers. Research in this area continues to explore new precursors and reaction conditions to improve radiochemical yields, purity, and specific activity, thereby enhancing the quality and accessibility of these important imaging agents.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction. The α4β2 subtype is the most abundant nAChR in the brain, making it a key target for drug development and in vivo imaging.

Several PET radiotracers based on the 2-fluoro-5-substituted-pyrimidine scaffold have been developed for imaging α4β2 nAChRs. For example, analogs of 2-[18F]fluoro-A-85380, a well-established α4β2 nAChR imaging agent, have been synthesized using this compound as a key building block. These tracers typically consist of a fluoropyridine moiety linked to a high-affinity binding motif for the receptor. The fluorine atom at the 2-position is often the site of [18F]-radiolabeling.

These imaging agents have been instrumental in studying the distribution and density of α4β2 nAChRs in the healthy brain and in various disease states. PET studies with these tracers have revealed alterations in receptor levels in patients with neurodegenerative disorders, providing valuable insights into disease pathogenesis and potential therapeutic targets.

| Radiotracer | Target | Precursor Type | Key Research Finding |

|---|---|---|---|

| Analogs of 2-[18F]Fluoro-A-85380 | Nicotinic α4β2 Receptors | 2-Fluoro-5-iodopyridine derivatives | Demonstrated high affinity and specificity for α4β2 nAChRs, enabling in vivo visualization of receptor density in the brain. acs.org |

| [18F]Nifene Analogs | Nicotinic α4β2 Receptors | 5-Iodo-2-fluoropyridine derivatives | Showed suitable kinetics for PET imaging of α4β2 nAChRs in preclinical models. escholarship.org |

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their therapeutic efficacy, however, can be limited by inefficient cellular uptake and the requirement for intracellular phosphorylation to their active triphosphate form. The ProTide (prodrug of a nucleotide) approach is a strategy designed to overcome these limitations by masking the phosphate (B84403) group of a nucleotide monophosphate with lipophilic moieties, thereby facilitating its entry into cells.

This compound derivatives, particularly 5-iodouracil (B140508), are key precursors for the synthesis of radiolabeled nucleosides and their ProTide derivatives. For example, 2'-deoxy-2'-[18F]fluoro-5-iodo-1-β-D-arabinofuranosyluracil ([18F]FIAU) is a well-known PET tracer for imaging herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk) gene expression, a widely used reporter gene in gene therapy. nih.gov

Recent research has focused on the radiosynthesis of [18F]-labeled ProTides of nucleoside analogs to study their in vivo pharmacokinetics and pharmacodynamics using PET imaging. nih.gov The synthesis of a ProTide of [18F]FIAU has been reported, demonstrating the feasibility of this approach. nih.gov In this synthesis, an [18F]-fluorinated sugar is first prepared and then coupled to a silylated 5-iodouracil base. The resulting [18F]-labeled nucleoside is then converted to its ProTide derivative. These radiolabeled ProTides have the potential to serve as powerful tools for non-invasively assessing the delivery and intracellular metabolism of this important class of therapeutic agents. nih.gov

| Radiolabeled Compound | Precursor | Application | Key Research Finding |

|---|---|---|---|

| ProTide of [18F]FIAU | 5-Iodouracil | PET imaging of HSV1-tk gene expression and ProTide metabolism | Successful radiosynthesis of a model 2'-fluorinated ProTide, enabling the potential for in vivo PET studies of ProTide delivery and activation. nih.gov |

Applications in Agricultural Chemistry

The pyrimidine scaffold is a well-established core structure in a multitude of commercial herbicides. thepharmajournal.comnih.gov The introduction of a fluorine atom can significantly enhance the biological activity and metabolic stability of a molecule, a common strategy in the design of modern pesticides. figshare.com this compound combines these features with a highly reactive iodine atom, positioning it as a key starting material for creating diverse libraries of potential agrochemicals.

The primary role of this compound in agrochemical synthesis is as a foundational scaffold. The iodine atom at the 5-position is an excellent leaving group, making it ideal for palladium-catalyzed cross-coupling reactions. libretexts.org This allows for the straightforward introduction of a wide variety of chemical groups to the pyrimidine core.

One of the most powerful methods utilized is the Suzuki-Miyaura coupling reaction, which joins the pyrimidine ring to aryl or heteroaryl boronic acids. libretexts.orgorganic-chemistry.org This reaction is instrumental in creating complex molecules like phenylpyrimidine derivatives, a subclass of compounds that has been extensively studied for herbicidal activity. thepharmajournal.com By starting with this compound, chemists can systematically attach different substituted phenyl rings to the 5-position to explore how these changes impact the compound's herbicidal properties. This strategic approach is fundamental to the discovery of new active ingredients for weed management.

Table 1: Synthetic Utility of this compound

| Starting Material | Reaction Type | Resulting Scaffold | Potential Agrochemical Class |

| This compound | Suzuki-Miyaura Coupling | 2-Fluoro-5-arylpyrimidine | Herbicide |

| This compound | Sonogashira Coupling | 2-Fluoro-5-alkynylpyrimidine | Herbicide, Fungicide |

| This compound | Buchwald-Hartwig Amination | 2-Fluoro-5-aminopyrimidine | Herbicide, Insecticide |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the performance of a potential agrochemical. These studies involve synthesizing a series of related compounds (analogs) by making small, deliberate changes to the molecular structure and then testing how these modifications affect biological activity. For derivatives originating from this compound, SAR studies focus on understanding how the new group at the 5-position, along with other potential modifications, influences herbicidal efficacy, weed spectrum, and crop selectivity. nih.gov

Research on various pyrimidine-based herbicides has yielded key SAR insights:

Substitution at the 5-position: The nature of the aryl or heteroaryl group attached at the 5-position (replacing the iodine) is critical. For example, in certain pyrido[2,3-d]pyrimidine (B1209978) herbicides, the introduction of a halogenated benzene (B151609) ring significantly enhances activity against specific weeds. nih.gov

Substitution on Attached Rings: For phenylpyrimidine derivatives, the substitution pattern on the phenyl ring dramatically impacts performance. Different functional groups (e.g., methyl, chloro, methoxy) can fine-tune the molecule's ability to bind to its target enzyme in the weed. thepharmajournal.com

Substitution on the Pyrimidine Ring: In studies of chlorsulfuron (B1668881) derivatives, it was found that having two substituents on the pyrimidine ring (e.g., at the 4- and 6-positions) was necessary to maintain high herbicidal activity, whereas derivatives with only a single substituent showed a marked decrease in efficacy. mdpi.com

These studies allow researchers to build a predictive model for designing more effective and selective herbicides.

Table 2: General SAR Findings for Herbicidal Pyrimidine Derivatives

| Structural Position | Modification Type | Impact on Herbicidal Activity | Reference |

| Pyrimidine 5-Position | Addition of a phenyl group | Can confer potent herbicidal activity | thepharmajournal.com |

| Attached Phenyl Ring | Introduction of halogen atoms | Often increases efficacy against target weeds | nih.gov |

| Pyrimidine 4- & 6-Positions | Disubstitution vs. Monosubstitution | Disubstitution maintains higher activity in some classes | mdpi.com |

| Attached Phenyl Ring | Varies (e.g., -OCH3, -Cl) | Affects weed spectrum and potency | thepharmajournal.com |

Preclinical Research Applications

Once a promising lead compound is synthesized from this compound, it enters a preclinical research phase to evaluate its potential as a commercial agrochemical. This stage involves a tiered series of in vitro and in vivo tests to characterize its efficacy, selectivity, and safety profile before large-scale field development. researchgate.netnih.gov

The preclinical pipeline for a potential herbicide typically includes:

In Vitro Enzyme Assays: The first step is often to test the compound's ability to inhibit its specific molecular target. Many commercial herbicides, including pyrimidine derivatives, work by inhibiting key plant enzymes like acetohydroxyacid synthase (AHAS) or protoporphyrinogen (B1215707) IX oxidase (PPO). nih.gov These assays provide a measure of the compound's intrinsic potency.

Greenhouse Efficacy and Selectivity Screening: Compounds that show promise in vitro are advanced to whole-plant testing. In a controlled greenhouse environment, the candidate herbicide is applied to a panel of important weed species (both broadleaf and grass) and key crops (e.g., maize, wheat, soybean). nih.govmdpi.com These tests determine the compound's herbicidal activity, the range of weeds it controls (weed spectrum), and its safety to desirable crops. mdpi.com

Preliminary Field Trials: The most promising candidates from greenhouse screening are moved to small-scale field trials. These trials confirm the compound's performance under real-world environmental conditions and provide further data on application rates and crop safety. nih.gov

Toxicology and Environmental Fate Studies: Concurrently, regulatory-required preclinical studies are initiated to assess the compound's potential impact on non-target organisms and the environment. This includes evaluating its persistence in soil and water and its safety profile for wildlife and humans. epa.gov

Table 3: Typical Preclinical Research Stages for a Novel Herbicide Candidate

| Research Stage | Purpose | Typical Assays / Methods |

| Target Site Screening | Determine intrinsic potency | In vitro inhibition assays of target enzymes (e.g., AHAS, PPO) |

| Primary Screening | Evaluate whole-plant efficacy and selectivity | Greenhouse pot tests on multiple weed and crop species |

| Secondary Screening | Confirm performance in a realistic setting | Small-scale, replicated field plot trials |

| Safety Assessment | Evaluate non-target and environmental impact | Ecotoxicology studies, soil degradation analysis, mammalian toxicology |

Crystallographic and Structural Elucidation Studies of 2 Fluoro 5 Iodopyrimidine and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been instrumental in characterizing the supramolecular chemistry of halogenated compounds and the detailed architecture of complex biological molecules derived from them.

The 2-fluoro-5-iodopyrimidine molecule is an excellent candidate for forming halogen-bonded complexes. The iodine atom, attached to an electron-deficient pyrimidine (B1678525) ring, acts as a potent halogen bond donor. This interaction, where the iodine atom forms a non-covalent bond with a Lewis base (a halogen bond acceptor), is a powerful tool in crystal engineering for constructing predictable supramolecular assemblies. nih.gov The strength of this bond is further enhanced by the presence of the electron-withdrawing fluorine atom on the pyrimidine ring. nih.gov

While specific crystallographic studies of complexes involving this compound itself are not widely reported in publicly available literature, the principles of its interactions can be understood from studies of analogous iodo-aromatic compounds. For instance, the co-crystal structure of 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) with piperazine (B1678402) reveals a strong and highly directional halogen bond between one of the iodine atoms and a nitrogen atom of the piperazine ring. researchgate.net The geometry of this interaction is nearly linear, which is characteristic of strong halogen bonds. researchgate.net

Table 1: Representative Halogen Bond Parameters in an Analogous System

| Donor Molecule | Acceptor Molecule | Interaction Type | I···N Distance (Å) | C—I···N Angle (°) |

|---|---|---|---|---|

| 1,3,5-Trifluoro-2,4,6-triiodobenzene | Piperazine | C—I···N | 2.820 | 178.0 |

Data sourced from a study on a related halogen-bonded co-crystal. researchgate.net

This example illustrates the type of well-defined, strong intermolecular interactions that this compound is expected to form with nitrogen-based Lewis bases, guiding the self-assembly of molecules in the solid state.

Pyrimidine bases are fundamental components of nucleic acids. This compound serves as a precursor for the synthesis of modified nucleosides, such as 2'-deoxy-2'-fluoro-5-iodouridine, which have applications in biochemical and therapeutic research. medchemexpress.combiosynth.com The structural analysis of these synthesized nucleosides, particularly when incorporated into oligonucleotides, is essential for understanding their biological function.

Table 2: Crystallographic Data for a 2'-Fluoro-L-DNA Duplex Structure

| Parameter | Value |

|---|---|

| PDB ID | 7MOO |

| Helical Form | Z-DNA (Left-handed) |

| Sugar Pucker | C3'-endo |

| Base Pairing | Watson-Crick |

Data from the crystal structure of a 2'-fluoro-L-cytidine modified L-DNA duplex. iu.edu

These studies demonstrate how X-ray crystallography provides precise structural data on nucleoside derivatives, confirming their conformation and base-pairing interactions within a larger macromolecular structure.

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for confirming the identity and elucidating the structure of molecules in solution, complementing the solid-state information obtained from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural characterization of organic molecules. For derivatives of this compound, particularly fluorinated nucleosides, ¹⁹F NMR offers unique advantages. nih.gov The fluorine nucleus is 100% abundant and highly sensitive, and its chemical shift is exquisitely responsive to the local electronic environment, making it an ideal probe for conformational studies. nih.govoup.com

Derivatives such as 5-fluorouracil, when incorporated into DNA or RNA strands, serve as sensitive reporters for nucleic acid secondary structure. nih.gov The ¹⁹F NMR signal of a 5-fluoropyrimidine (B1206419) label can distinguish between different structural states. For example, a significant difference in chemical shift is observed when the nucleoside is part of a stable duplex versus a flexible, single-stranded region. nih.gov This technique allows for the monitoring of conformational transitions that are crucial for biological function. nih.gov

To facilitate these studies, fluorinated nucleotide analogues like 5-fluoro-UTP (5F-UTP) and 5-fluoro-CTP (5F-CTP) have been synthesized for the enzymatic incorporation of ¹⁹F labels into RNA molecules. nih.gov The resulting labeled RNAs can then be studied by NMR to probe their structure, dynamics, and interactions with ligands. nih.gov

Table 3: Representative ¹⁹F NMR Chemical Shifts for a 5-Fluorouracil (⁵FU) Labeled DNA Oligonucleotide

| Structural State | Description | ¹⁹F Chemical Shift (ppm) |

|---|---|---|

| Hairpin | ⁵FU in a stable, base-paired stem | -165.1 |

| Unstructured | ⁵FU in a flexible, single-stranded state | -166.3 |

Illustrative data showing the sensitivity of the ¹⁹F chemical shift to the local nucleic acid structure. nih.gov

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of more environmentally benign methods for synthesizing key intermediates like 2-Fluoro-5-iodopyrimidine. Traditional synthetic routes often involve harsh reagents, hazardous solvents, and multiple steps, leading to significant waste generation. Future efforts will focus on aligning its synthesis with the principles of green chemistry.

Key areas of development include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, such as temperature and pressure, enhancing safety and efficiency. This technology can enable the use of hazardous reagents in a more contained and controlled manner, reduce reaction times, and facilitate scalability. chemistryjournals.net

Alternative Solvents: Research is moving away from conventional volatile organic compounds towards greener alternatives. Water, supercritical fluids, and ionic liquids are being explored as reaction media to reduce environmental impact. chemistryjournals.net Studies have demonstrated that using water as a solvent can sometimes improve reaction rates and selectivity. chemistryjournals.net

Biocatalysis: The use of enzymes or whole-cell systems for specific synthetic steps, such as fluorination or iodination, presents a highly selective and environmentally friendly alternative to traditional chemical methods.

Atom Economy: Synthetic strategies are being redesigned to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This contrasts with traditional methods that may have a low atom economy. chemistryjournals.net

| Parameter | Traditional Synthesis | Greener Synthetic Routes |

|---|---|---|

| Solvents | Often uses hazardous and volatile organic solvents. | Employs safer alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net |

| Process | Typically batch processes with potential for thermal runaways. | Utilizes continuous flow chemistry for better control and safety. chemistryjournals.net |

| Catalysts | May use stoichiometric, often toxic, reagents. | Focuses on recyclable catalysts, including biocatalysts and heterogeneous catalysts. |

| Waste | Generates significant amounts of chemical waste (low atom economy). | Designed for high atom economy and minimal waste generation. chemistryjournals.net |

Exploration of Novel Catalytic Systems

Catalysis is central to the efficient and selective synthesis of complex molecules. For this compound and its derivatives, future research will focus on discovering and optimizing novel catalytic systems that can precisely control the introduction and subsequent modification of the fluoro and iodo substituents.

Emerging areas of catalytic research include:

Transition Metal Catalysis: While palladium-catalyzed cross-coupling reactions are well-established, there is a continuous search for more efficient and versatile catalysts. Systems based on manganese, silver, and other metals are being explored for C-H fluorination and iodination, which could provide more direct synthetic routes. rsc.org For instance, AgF₂ has been shown to be effective for the monofluorination of pyridines under mild conditions. rsc.org

Photoredox Catalysis: This approach uses light to drive chemical reactions, often under very mild conditions. It opens up new reaction pathways for fluorination, iodination, and cross-coupling reactions that are not accessible through traditional thermal methods.

Organocatalysis: The use of small organic molecules as catalysts avoids the cost and potential toxicity of heavy metals. Research into bifunctional organocatalysts that can activate both the pyrimidine (B1678525) ring and the halogen source is a promising avenue.

Nanocatalysts: Catalysts based on nanoparticles, such as Mg–Al-layered double hydroxides, offer high surface area and unique reactivity. rsc.org These materials can exhibit exceptional recyclability and efficiency, aligning with the goals of sustainable chemistry. rsc.org

| Catalytic System | Description | Potential Advantage for this compound Synthesis |

|---|---|---|

| Silver (e.g., AgF₂) | Enables direct C-H monofluorination of nitrogen-containing heterocycles. rsc.org | Offers a more direct and selective route to fluorinated pyrimidines. |

| Manganese Porphyrins | Catalyzes regioselective C(sp³)-H fluorination. rsc.org | Could be adapted for selective fluorination on substituted pyrimidines. |

| Photoredox Catalysts | Uses visible light to initiate radical-based transformations. | Allows for novel cross-coupling reactions at the iodine position under mild conditions. |

| Layered Double Hydroxides | Sustainable, recyclable nanocatalysts with dual acid-base sites. rsc.org | Provides an environmentally friendly and efficient catalytic option for derivatization. rsc.org |

Advanced Computational Modeling for Reaction Prediction and Optimization

Computational chemistry has become an indispensable tool in modern synthetic chemistry. For a molecule like this compound, computational modeling can provide deep insights into its reactivity and guide the development of new synthetic methods and applications.

Future computational efforts will likely focus on:

Density Functional Theory (DFT) Studies: DFT calculations are used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.netjournaleras.com This allows researchers to predict the most likely sites for electrophilic or nucleophilic attack, understand reaction mechanisms, and calculate the stability of intermediates and transition states. Such studies can explain the regioselectivity of halogenation reactions and help optimize conditions. mdpi.com

Reaction Mechanism Elucidation: By mapping the potential energy surface of a reaction, computational models can identify the lowest energy pathway, thereby elucidating complex reaction mechanisms. This is crucial for optimizing catalytic cycles and improving yields.

Predictive Modeling for Properties: Computational tools can predict key physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug design. mdpi.com This in silico screening allows for the prioritization of synthetic targets, saving time and resources.

| Computational Method | Application | Benefit |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and molecular geometries. researchgate.netmdpi.com | Predicts reactivity, regioselectivity, and helps in understanding reaction mechanisms. |

| Molecular Docking | Simulates the binding of a molecule to a biological target (e.g., an enzyme). mdpi.com | Helps predict biological activity and guides the design of new therapeutic agents. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. mdpi.com | Allows for early-stage filtering of compounds with poor drug-like properties. |

Expansion of Therapeutic and Agrochemical Applications

The incorporation of fluorine into pharmaceuticals and agrochemicals is a well-established strategy to enhance potency, metabolic stability, and bioavailability. nih.govresearchgate.net The pyrimidine scaffold itself is a core component of many biologically active molecules, including anticancer drugs like 5-Fluorouracil. mdpi.comnih.govnih.gov The dual presence of fluorine and iodine in this compound makes it a highly attractive starting point for developing new agents.

Future research will aim to:

Develop Novel Anticancer Agents: The fluoropyrimidine motif is a known inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. mdpi.comresearchgate.net New derivatives can be synthesized to target drug-resistant cancers or to develop more selective inhibitors.

Create New Agrochemicals: Fluorinated compounds represent a significant portion of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.gov The this compound scaffold can be elaborated to discover new crop protection agents with novel modes of action, helping to combat resistance in pests and pathogens. nih.gov

Explore Antiviral and Antimicrobial Applications: The pyrimidine core is fundamental to nucleoside analogues used in antiviral therapies. nih.govnih.gov The unique electronic properties conferred by the fluoro and iodo groups could be leveraged to design new antiviral or antimicrobial drugs.

| Application Area | Rationale and Examples | Key Properties Conferred by Fluorine/Iodine |

|---|---|---|

| Oncology | The fluoropyrimidine core is central to drugs like 5-Fluorouracil and its prodrugs, which inhibit DNA synthesis. mdpi.comresearchgate.net | Enhanced binding to target enzymes, increased metabolic stability. nih.gov |

| Agrochemicals | Approximately 30% of agrochemicals contain fluorine, which can dramatically enhance biological activity. rsc.orgresearchgate.net | Increased lipophilicity for better plant uptake, blocking metabolic deactivation pathways. researchgate.net |

| Antiviral Agents | Fluorinated nucleoside analogues are used to treat viral infections like influenza and hepatitis. nih.govnih.gov | Acts as a bioisostere for natural nucleosides, disrupting viral replication. |

Integration with High-Throughput Screening and Automated Synthesis

The discovery of new drugs and agrochemicals is increasingly reliant on the rapid synthesis and screening of large numbers of diverse compounds. Integrating the synthesis of this compound derivatives with automated platforms is a key future direction.

This integration involves:

Combinatorial Chemistry: Using this compound as a scaffold, automated synthesis platforms can rapidly generate large libraries of related compounds by performing various reactions at the iodine position (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).

High-Throughput Screening (HTS): These compound libraries can then be screened against a wide array of biological targets using HTS technologies. HTS uses robotics and sensitive detection methods to test thousands of compounds per day, dramatically accelerating the identification of "hits" with desired biological activity. nih.gov

Data Analysis and SAR: The data generated from HTS is used to establish Structure-Activity Relationships (SAR), guiding the next round of synthesis to optimize the potency and properties of the lead compounds. nih.gov

This iterative cycle of automated synthesis, HTS, and data-driven optimization allows for a much faster and more efficient discovery process compared to traditional methods.

| Step | Technology | Objective |

|---|---|---|

| 1. Library Synthesis | Automated parallel synthesis platforms. | Rapidly create a diverse library of compounds from the this compound scaffold. |

| 2. Biological Screening | High-Throughput Screening (HTS) using robotic systems. | Identify initial "hit" compounds with activity against specific biological targets. nih.gov |

| 3. Hit Confirmation | Dose-response assays and secondary screening. nih.gov | Confirm the activity and determine the potency of the initial hits. |

| 4. Lead Optimization | Iterative cycles of synthesis and screening based on SAR data. | Systematically modify the structure of hit compounds to improve efficacy and drug-like properties. |

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。